Boc-Phe-Phe-OH

描述

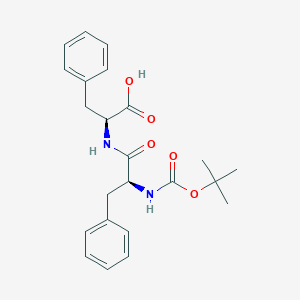

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOBHAOOLCEJBL-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-90-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13122-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Phe-Phe-OH for Researchers and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine, commonly abbreviated as Boc-Phe-Phe-OH, is a dipeptide derivative of the essential amino acid L-phenylalanine. The presence of the N-terminal tert-butoxycarbonyl (Boc) protecting group makes it a crucial building block in peptide synthesis, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and analysis, to support its application in research and drug development.

Core Properties of this compound

This compound is a white crystalline powder. Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 13122-90-2 | [1][2] |

| Molecular Formula | C₂₃H₂₈N₂O₅ | [1] |

| Molecular Weight | 412.5 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | [1] |

| Appearance | White to off-white crystalline powder | --- |

| Purity | ≥97% | [2] |

| Solubility | Soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). | [2] |

Spectroscopic and Analytical Data

| Data Type | Description | Source |

| ¹³C NMR | Spectrum available | [1] |

| Optical Properties | Exhibits characteristic absorption peaks between 248 nm and 265 nm in ethanol solution. Photoluminescence emission peak at 285 nm when excited at 259 nm. | [3] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through a solution-phase peptide coupling method. The following protocol outlines a general procedure based on established chemical principles.

Materials and Reagents:

-

L-Phenylalanine methyl ester hydrochloride

-

Boc-L-phenylalanine (Boc-Phe-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or other suitable base

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Preparation of Boc-Phe-Phe-OMe:

-

Dissolve L-Phenylalanine methyl ester hydrochloride in chloroform (CHCl₃) or DCM.

-

Add N-Methylmorpholine (NMM) at 0°C and stir for 15 minutes.

-

In a separate flask, dissolve Boc-Phe-OH in CHCl₃ or DCM and add DCC and HOBt.

-

Add the Boc-Phe-OH solution to the L-Phenylalanine methyl ester solution and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 5% NaHCO₃ solution and then with saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield crude Boc-Phe-Phe-OMe.

-

The crude product can be recrystallized from a mixture of chloroform and petroleum ether.

-

-

Saponification to this compound:

-

Dissolve the purified Boc-Phe-Phe-OMe in methanol.

-

Add a solution of NaOH (e.g., 2 M) and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

-

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a fundamental building block in the synthesis of more complex peptide structures for various research and therapeutic applications.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2] The Boc protecting group provides stability and allows for controlled, stepwise elongation of peptide chains.[2] Its dipeptide structure offers specific steric and electronic properties that are valuable in constructing complex peptide architectures.[2]

Drug Discovery and Development

Peptides containing the Phe-Phe motif are of significant interest in drug discovery. For instance, dipeptide prodrugs have been investigated to enhance transporter affinity and metabolic stability, leading to improved cancer cell growth inhibition. The lipophilic nature of the phenylalanine residues can also contribute to the cell-penetrating properties of peptides.

While specific signaling pathways directly modulated by this compound are not extensively documented, it is a key component in the synthesis of peptides that target a wide range of biological processes. Peptides derived from this dipeptide may be designed to interact with specific receptors or inhibit enzymes involved in various disease pathways. The self-assembly properties of Phe-Phe containing peptides are also an area of active research, with implications for the development of novel biomaterials.[4]

Logical Relationship in Peptide-Based Drug Discovery

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant. It is advisable to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile dipeptide for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined structure and the presence of the Boc protecting group facilitate the controlled synthesis of complex peptides. Further research into the biological activities of peptides derived from this compound is likely to uncover novel therapeutic agents and research tools.

References

- 1. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

- 4. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Synthesis of Boc-Phe-Phe-OH

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (this compound), a dipeptide derivative crucial in peptide synthesis and materials science. This document details its chemical structure, properties, and established synthesis protocols, presenting quantitative data in structured tables and outlining experimental workflows with detailed diagrams.

Introduction

This compound is a protected dipeptide composed of two L-phenylalanine residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] This compound serves as a fundamental building block for the synthesis of larger, more complex peptides and has been noted for its capacity to self-assemble into various nanostructures, such as nanospheres and nanotubes.[3] The remarkable rigidity of these self-assembled structures is attributed to "zipper-like" aromatic interlocks.[3]

Chemical Structure and Properties

This compound consists of two phenylalanine molecules linked by a peptide bond. The amino group of the N-terminal phenylalanine is protected by a Boc group.

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | [4] |

| Synonyms | N-Boc-L-phenylalanyl-L-phenylalanine, Boc-L-Diphenylalanine | [4] |

| CAS Number | 13122-90-2 | [4] |

| Molecular Formula | C23H28N2O5 | [4] |

| Molecular Weight | 412.48 g/mol | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | [4] |

Synthesis Protocols

The synthesis of this compound is typically achieved through a solution-phase peptide coupling strategy. This process involves three main stages:

-

Synthesis of the N-terminally protected amino acid, Boc-Phe-OH.

-

Protection of the C-terminus of the second amino acid, typically as a methyl ester (Phe-OMe).

-

Coupling of the two protected residues, followed by the deprotection of the C-terminal ester to yield the final product.

Stage 1: Synthesis of the Precursor (Boc-Phe-OH)

The Boc protecting group is introduced by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

-

Materials : L-phenylalanine, di-tert-butyl dicarbonate, triethylamine, dioxane, water, ethyl ether, potassium hydrogen sulfate.

-

Procedure :

-

A mixture of L-phenylalanine (16.51 g, 0.1 mol) is prepared in 60 mL of water and 60 mL of peroxide-free dioxane.[5]

-

Triethylamine (21 mL) is added to the mixture to create a basic environment.[5]

-

To the resulting solution, 223 g (1 mol) of di-tert-butyl dicarbonate is added dropwise over 1 hour while stirring. A white precipitate may appear.[1] The temperature may rise to 30–35°C.[1]

-

The reaction is stirred overnight at room temperature to ensure completion.[1]

-

The mixture is diluted with water and extracted twice with pentane or ether to remove unreacted Boc₂O and other nonpolar impurities.[1][5]

-

The aqueous layer is carefully acidified to a pH of 1-2.5 with a cold solution of potassium hydrogen sulfate or 2.5 N hydrochloric acid.[1][5] This causes the Boc-Phe-OH to precipitate as an oil or solid.

-

The product is extracted from the acidified aqueous layer using ethyl ether or methylene chloride.[1][5]

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[5]

-

The resulting solid or oil is recrystallized, often using a solvent system like hexane, to yield pure, white crystalline Boc-Phe-OH.[5]

-

Quantitative Data for Boc-Phe-OH Synthesis

| Parameter | Value | Source |

| Typical Yield | 78–87% | [1] |

| Melting Point | 86–88 °C | [1][5] |

| Purity | ≥98% | [6] |

Workflow for Boc-Phe-OH Synthesis

Caption: Workflow for the synthesis of Boc-Phe-OH.

Stage 2: Synthesis of this compound

This stage involves the coupling of Boc-Phe-OH with L-phenylalanine methyl ester (H-Phe-OMe), followed by saponification to remove the methyl ester protecting group.

Experimental Protocol: Solution-Phase Synthesis of this compound

-

Materials : Boc-Phe-OH, L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl), dicyclohexylcarbodiimide (DCC), N-methylmorpholine (NMM) or other base, chloroform (CHCl₃) or dichloromethane (DCM), 5% sodium bicarbonate (NaHCO₃), saturated sodium chloride (NaCl), anhydrous sodium sulfate (Na₂SO₄), lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Procedure :

-

Activation & Coupling :

-

Dissolve L-phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL).[7]

-

Cool the solution to 0°C and add N-methylmorpholine (NMM) (2.23 mL, 0.021 mol) to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.[7]

-

In a separate flask, dissolve Boc-Phe-OH (0.01 mol) in chloroform (20 mL).[7]

-

Add the Boc-Phe-OH solution and dicyclohexylcarbodiimide (DCC) (2.1 g, 0.01 mol) to the stirred H-Phe-OMe solution.[7] Note: Coupling agents like HOBt can be added with DCC to minimize side reactions.[3]

-

Allow the reaction to stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[7]

-

-

Workup & Isolation of Boc-Phe-Phe-OMe :

-

Filter the reaction mixture to remove the DCU precipitate. Wash the residue with fresh chloroform and combine the filtrates.[7]

-

Wash the combined filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution to remove unreacted starting materials and acidic/basic impurities.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in a vacuum to obtain the crude Boc-Phe-Phe-OMe.[7]

-

-

Saponification (Ester Deprotection) :

-

Dissolve the crude Boc-Phe-Phe-OMe in a suitable solvent mixture (e.g., methanol/water).

-

Add a solution of NaOH or LiOH and monitor the reaction progress using thin-layer chromatography (TLC).[3][7]

-

Once the reaction is complete, neutralize the mixture and perform an aqueous workup to isolate the final product, this compound.

-

-

Purification :

-

The final crude product can be purified by recrystallization from a suitable solvent mixture, such as chloroform and petroleum ether, to yield pure this compound.[7]

-

-

Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized intermediates and the final this compound product should be characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure, including the presence of the Boc group, the two phenylalanine residues, and the peptide bond.[3]

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful coupling and final product formation.

-

Infrared (IR) Spectroscopy : Can be used to identify key functional groups, such as the amide C=O stretch of the peptide bond and the urethane C=O of the Boc group.[7]

-

Thin-Layer Chromatography (TLC) : Used to monitor the progress of the reaction and assess the purity of the product.[3]

-

Melting Point Analysis : A sharp melting point range is indicative of a pure compound.[7]

Conclusion

This compound is a valuable dipeptide derivative synthesized through well-established solution-phase peptide synthesis techniques. The protocols detailed in this guide, from the protection of the initial amino acid to the final coupling and deprotection steps, provide a clear path for its preparation in a laboratory setting. Proper characterization is essential to ensure the purity and structural integrity of the final product, which is a key building block for advanced applications in peptide chemistry and nanotechnology.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scbt.com [scbt.com]

- 7. ptfarm.pl [ptfarm.pl]

A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly properties of the N-α-t-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) dipeptide. This molecule has garnered significant attention in the fields of materials science and nanomedicine due to its capacity to form a variety of well-defined supramolecular structures. This document details the fundamental principles governing its self-assembly, the resultant morphologies, quantitative data, experimental methodologies, and its applications, particularly in drug delivery.

Introduction to this compound and its Self-Assembly

This compound is a derivative of the diphenylalanine (Phe-Phe) motif, which is a core recognition motif in the self-assembly of amyloid-β peptides. The N-terminal is protected by a tert-butyloxycarbonyl (Boc) group, which plays a crucial role in influencing the self-assembly process. The spontaneous organization of this compound into ordered nanostructures is primarily driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones, π-π stacking of the aromatic phenyl rings, and hydrophobic interactions.[1] The bulky Boc group can disrupt the typical packing observed in unprotected diphenylalanine, leading to the formation of distinct nanostructures such as nanofibers and planar microstructures instead of hollow tubes.[1]

The versatility of this compound lies in its ability to form different morphologies based on the experimental conditions, such as the choice of solvent, pH, and concentration. This tunable self-assembly makes it a promising building block for the rational design of functional biomaterials.[1]

Physicochemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid[2]

-

Molecular Formula: C₂₃H₂₈N₂O₅[2]

-

Molecular Weight: 412.49 g/mol [2]

-

CAS Number: 13122-90-2[1]

Synthesis:

This compound is typically synthesized via liquid-phase peptide synthesis. The general strategy involves the coupling of Boc-protected L-phenylalanine (Boc-Phe-OH) with the methyl ester of L-phenylalanine (H-Phe-OMe) using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the saponification of the methyl ester to yield the carboxylic acid.[1]

Self-Assembled Morphologies and Quantitative Data

The self-assembly of this compound can result in a variety of nanostructures, with the final morphology being highly dependent on the environmental conditions.

Nanospheres and Vesicles

In the presence of ethanol or ethanol-water mixtures, this compound predominantly forms spherical aggregates and vesicles.[1][3]

| Parameter | Value | Conditions | Reference |

| Morphology | Spherical Aggregates | 50% ethanol/water | [3] |

| Diameter | 1-4 µm | 5 mg/mL concentration | [3] |

| Secondary Structure | α-helix (FT-IR peak at 1657 cm⁻¹) | 50% ethanol/water | [3] |

| Morphology | Nanotubes | HFP/water | [4] |

| Average Thickness | 690 nm | HFP/water | [4] |

| Morphology | Nanospheres | HFP/ethanol | [4] |

| Diameter | Nanometer to micrometer range | High concentration in HFP, diluted in ethanol | [4] |

Nanofibers and Hydrogels

In aqueous solutions or through a pH-switch mechanism, this compound can self-assemble into nanofibers, which can further entangle to form hydrogels.[1][5]

| Parameter | Value | Conditions | Reference |

| Morphology | Fibrillar Structures | Aqueous solutions | [1] |

| Morphology | Nanofibers connecting spherical elements ("molecular necklaces") | Co-assembly with NH₂-Phe-Phe-OH in 50% ethanol | [3] |

| Nanofiber Diameter | ~300-800 nm | Co-assembly with NH₂-Phe-Phe-OH | [3] |

| Hydrogel Formation | Gelation occurs | pH-switch method | [5] |

Spectroscopic Properties

The self-assembly process and the resulting nanostructures can be characterized by various spectroscopic techniques.

| Technique | Observation | Interpretation | Reference |

| UV-Vis Absorption | Four characteristic peaks at 247, 252, 257, and 263 nm | Quantum confinement effects within the self-assembled nanostructures | [6][7] |

| FT-IR Spectroscopy | Amide I peak at ~1657 cm⁻¹ (in spheres) | α-helical secondary structure | [3] |

| Fluorescence Spectroscopy | Emission maximum at 283 nm (excitation at 257 nm) | Intrinsic fluorescence of the dipeptide | [7] |

| Circular Dichroism | Negative peak appearing at 219 nm over time in hydrogels | Formation of ordered secondary structures |

Experimental Protocols

Synthesis of this compound

-

Protection of Phenylalanine: The amino group of L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Esterification of Phenylalanine: The carboxyl group of another L-phenylalanine molecule is protected as a methyl ester using thionyl chloride in methanol.

-

Peptide Coupling: The Boc-protected phenylalanine (Boc-Phe-OH) is coupled with the phenylalanine methyl ester (H-Phe-OMe) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in a suitable organic solvent (e.g., dichloromethane).

-

Deprotection: The methyl ester protecting group is removed by saponification with sodium hydroxide in a methanol/water mixture to yield the final product, this compound.[7]

Self-Assembly Protocols

Solvent-Triggered Self-Assembly (for Nanospheres):

-

Prepare a stock solution of this compound in 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) at a concentration of 100 mg/mL.[3]

-

Vortex the solution until the peptide is completely dissolved.[3]

-

Dilute the stock solution with ethanol or a 50% ethanol/water mixture to the desired final concentration (e.g., 5 mg/mL).[3]

-

Gently mix the solution and allow it to stand at room temperature for a specified period (e.g., 24 hours) for the self-assembly to occur.[3]

pH-Switch Self-Assembly (for Hydrogels):

-

Suspend this compound in deionized water.

-

Add a stoichiometric amount of a base (e.g., NaOH) to deprotonate the carboxylic acid and dissolve the dipeptide.

-

Induce gelation by adding an acid (e.g., HCl or a slow-hydrolyzing acid like glucono-δ-lactone) to lower the pH, which protonates the carboxyl groups and triggers self-assembly into a fibrillar network.

Characterization Methods

-

Transmission Electron Microscopy (TEM): A drop of the peptide solution is placed on a carbon-coated copper grid, stained with a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid), and allowed to dry before imaging. This allows for the visualization of the nanostructure morphology.

-

Atomic Force Microscopy (AFM): A drop of the peptide solution is deposited on a freshly cleaved mica surface and allowed to dry. The topography and mechanical properties of the self-assembled structures are then imaged in tapping or contact mode.

-

X-ray Diffraction (XRD): Lyophilized or carefully dried hydrogel samples are analyzed to determine the presence of crystalline structures and the molecular packing within the self-assembled material.

-

Circular Dichroism (CD) Spectroscopy: The secondary structure of the dipeptides in solution or in a hydrogel state is analyzed using a quartz cuvette with a short path length. Spectra are typically recorded in the far-UV region (190-260 nm).

-

Fluorescence Spectroscopy: The intrinsic fluorescence of the phenylalanine residues can be used to monitor the self-assembly process. For fibrillar structures, Thioflavin T (ThT) assays can be employed, where an increase in fluorescence intensity indicates the formation of β-sheet-rich structures.

Visualizations of Workflows and Mechanisms

Experimental Workflow for Self-Assembly and Characterization

Caption: Experimental workflow for the synthesis, self-assembly, and characterization of this compound nanostructures.

Proposed Mechanism of Cellular Uptake of this compound Nanoparticles

While specific intracellular signaling pathways directly modulated by this compound are not extensively documented, their application in drug delivery implies interaction with and uptake by cells. The following diagram illustrates a plausible mechanism for the cellular uptake of this compound nanoparticles, likely through endocytosis.

Caption: Proposed mechanism of endocytotic cellular uptake of this compound nanoparticles for drug delivery.

Applications in Drug Development

The self-assembled nanostructures of this compound are extensively explored for their potential in drug delivery. Their biocompatibility, high surface area-to-volume ratio, and the ability to encapsulate therapeutic agents make them attractive carrier systems.

-

Controlled Release: Hydrogels formed from this compound can serve as depots for the sustained release of drugs. The release kinetics can be tuned by altering the cross-linking density and the degradation rate of the hydrogel matrix.

-

Stimuli-Responsive Delivery: The pH-sensitive nature of the self-assembly allows for the design of "smart" drug delivery systems that release their cargo in response to specific pH changes, such as those found in tumor microenvironments or intracellular compartments like lysosomes.[5]

-

Biocompatible Scaffolds: These self-assembled structures can be used as scaffolds in tissue engineering to support cell growth and deliver growth factors.

Conclusion

This compound is a versatile dipeptide that exhibits rich self-assembly behavior, leading to a variety of well-defined nanostructures. The ability to control the morphology of these structures through simple changes in experimental conditions makes it a powerful tool for the bottom-up fabrication of functional biomaterials. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the potential of this compound in their respective fields. Further research into the specific interactions of these nanostructures with biological systems will undoubtedly unlock new and exciting applications in nanomedicine and beyond.

References

- 1. This compound | 13122-90-2 | Benchchem [benchchem.com]

- 2. (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | C23H28N2O5 | CID 7019052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

- 5. Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00464E [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Boc-Phe-Phe-OH (CAS 13122-90-2)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH), a key dipeptide derivative in chemical synthesis and biomedical research. This document details its physicochemical properties, synthesis, experimental protocols, and applications, with a focus on its role in peptide chemistry and the development of novel biomaterials.

Core Compound Information

This compound, with the CAS number 13122-90-2, is an N-terminally protected dipeptide composed of two L-phenylalanine residues. The tert-butyloxycarbonyl (Boc) protecting group provides stability and facilitates controlled peptide chain elongation in synthetic processes.[1] This compound is a fundamental building block in both solid-phase and solution-phase peptide synthesis, enabling the creation of more complex peptide structures for a wide range of applications, from pharmaceutical research to materials science.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 13122-90-2 | [1] |

| Molecular Formula | C₂₃H₂₈N₂O₅ | [2] |

| Molecular Weight | 412.49 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | [3] |

| Melting Point | 133-136 °C | [2] |

| Optical Rotation | [α]²⁰/D = -0.96° (c=1 in MeOH) | [2] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and other common organic solvents. | [4] |

Structural Information

| Identifier | String |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |

| InChI | InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1 |

| InChIKey | NNOBHAOOLCEJBL-OALUTQOASA-N |

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which is critical for its identification and characterization.[2]

| Spectroscopy | Key Peaks/Signals |

| IR (KBr, cm⁻¹) | 3368, 3338, 2945, 1730, 1689, 1651 |

| ¹H-NMR (300 MHz, DMSO-d₆, δ ppm) | 7.90-8.03 (m, 2H), 7.17-7.31 (m, 14H), 6.84-6.87 (d, 1H), 4.43-4.45 (m, 1H), 4.02-4.09 (m, 1H), 3.45 (s, 3H), 3.1-3.2 (m, 3H), 2.78-2.82 (m, 2H), 2.53-2.72 (m, 4H), 1.27 (s, 9H) |

| ¹³C-NMR (75 MHz, CDCl₃, δ ppm) | 175.1, 171.6, 155.7, 136.4, 136.3, 129.4, 128.6, 128.5, 127.1, 126.9, 80.5, 55.6, 53.9, 38.0, 37.4, 28.19 |

| HRMS-ESI | [M+Na]⁺ Calculated for C₂₃H₂₈N₂NaO₅: 435.1895; Found: 435.1894 |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a solution-phase peptide coupling reaction. The following is a general protocol based on standard peptide synthesis methodologies.

Materials:

-

Boc-L-phenylalanine (Boc-Phe-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Deprotection of Phenylalanine Methyl Ester: Dissolve H-Phe-OMe·HCl in DCM and cool to 0°C. Add NMM or DIPEA and stir for 15 minutes to obtain the free amine.

-

Coupling Reaction: In a separate flask, dissolve Boc-Phe-OH, DCC, and HOBt in DCM. Add this solution to the free amine of phenylalanine methyl ester. Stir the reaction mixture at room temperature for 24 hours.[5]

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% NaHCO₃ solution and then with saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield Boc-Phe-Phe-OMe.[5]

-

Saponification: Dissolve the resulting Boc-Phe-Phe-OMe in a mixture of methanol and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

-

Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Self-Assembly of this compound Nanostructures

This compound is known to self-assemble into various nanostructures, such as spheres and fibers, depending on the solvent conditions.[3] The following protocol describes the self-assembly process.

Materials:

-

This compound (lyophilized)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFP)

-

Ethanol (50% aqueous solution)

Procedure:

-

Stock Solution Preparation: Weigh the lyophilized this compound and dissolve it in HFP to a concentration of 100 mg/mL. Vortex the solution until the peptide is completely dissolved and the solution is clear.[3]

-

Dilution and Assembly: Dilute the stock solution with 50% ethanol to the desired final concentration (e.g., 3 mg/mL). Gently mix the solution using a pipette.[3]

-

Incubation: Keep the solution at room temperature for 24 hours to allow for the self-assembly of nanostructures.[3]

The resulting nanostructures can be characterized using techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM).

Applications in Research and Development

Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of larger peptides. The Boc protecting group allows for the stepwise addition of amino acids in a controlled manner, which is a cornerstone of both solid-phase and solution-phase peptide synthesis.[1]

Biomaterials and Nanotechnology

The self-assembly properties of this compound are of significant interest in the field of nanotechnology and materials science. The ability to form well-defined nanostructures such as nanotubes, nanorods, and nanofibers opens up possibilities for its use in:[6]

-

Drug Delivery: The self-assembled nanostructures can encapsulate therapeutic agents for targeted delivery.[7]

-

Tissue Engineering: These structures can serve as scaffolds for cell growth and tissue regeneration.[7]

-

Biosensors: The unique properties of the nanostructures can be harnessed for the development of sensitive biosensing platforms.[3]

The mechanism of self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones, hydrophobic interactions of the phenyl rings, and π-π stacking of the aromatic groups.[6]

Role in Cellular Signaling and Drug Development

While direct modulation of specific signaling pathways by this compound itself is not extensively documented, peptides containing the Phe-Phe motif are being explored for their therapeutic potential. The self-assembled nanostructures of these peptides can be functionalized to target specific cell surface receptors, thereby influencing downstream signaling cascades. For instance, they can be used as carriers for anticancer drugs, delivering them to tumor cells and inducing apoptosis.[8] This targeted approach has the potential to enhance the efficacy of chemotherapeutic agents while minimizing side effects.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to store the compound in a cool, dry place. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. Its versatility as a synthetic building block and its capacity for self-assembly into functional nanostructures underscore its importance in advancing peptide chemistry, materials science, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. This compound | 13122-90-2 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Natural compounds as anticancer agents: Experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Phenylalanine Dipeptides in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine-containing dipeptides, particularly diphenylalanine (Phe-Phe), have emerged as fundamental building blocks in the field of bionanotechnology. Their inherent biocompatibility, ease of synthesis, and remarkable self-assembly properties make them versatile scaffolds for a wide range of research applications. These simple molecules can spontaneously organize into well-defined nanostructures such as nanotubes, nanofibers, vesicles, and hydrogels, which are being extensively explored for drug delivery, tissue engineering, and as enzyme inhibitors. This technical guide provides an in-depth overview of the core applications of phenylalanine dipeptides, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Core Applications and Research Areas

The research applications of phenylalanine dipeptides are diverse, primarily leveraging their capacity for spontaneous self-assembly into functional nanomaterials.

Self-Assembly and Nanostructure Formation

The cornerstone of phenylalanine dipeptide utility lies in its self-assembly into various ordered nanostructures. The driving forces for this assembly are a combination of non-covalent interactions, including π-π stacking of the aromatic phenyl rings, hydrogen bonding between the peptide backbones, and hydrophobic interactions.[1] The resulting morphology of the self-assembled structures can be controlled by factors such as peptide concentration, pH, solvent polarity, and temperature.[2]

Commonly observed nanostructures include:

-

Nanotubes and Nanofibers: Elongated structures with high aspect ratios, forming the basis of hydrogels.

-

Vesicles and Nanospheres: Hollow, spherical structures suitable for encapsulation.

-

Hydrogels: Three-dimensional porous networks of entangled nanofibers that can entrap large amounts of water, mimicking the extracellular matrix.[3]

Drug Delivery Systems

The self-assembled nanostructures of phenylalanine dipeptides serve as excellent carriers for therapeutic agents. Their biocompatibility and tunable properties make them attractive for controlled drug release.

-

Hydrogel-based Delivery: The porous network of hydrogels can physically entrap drug molecules, which are then released through diffusion or in response to the degradation of the hydrogel matrix.[4] For instance, Fmoc-Phe-Phe hydrogels have been successfully used to incorporate and sustain the release of the anti-inflammatory drug indomethacin. The release mechanism often follows a biphasic profile, with an initial burst release followed by a sustained, diffusion-controlled phase.[5]

-

Nanotube-based Delivery: The hollow core of diphenylalanine nanotubes can be loaded with drugs. These nanotubes have shown potential for the sustained intravitreal delivery of therapeutic agents.[6]

-

Targeted Delivery: The peptide backbone can be functionalized with targeting ligands to direct the nanocarriers to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

Tissue Engineering and 3D Cell Culture

Phenylalanine dipeptide hydrogels provide a synthetic mimic of the extracellular matrix (ECM), offering a supportive environment for cell growth, proliferation, and differentiation. Their tunable mechanical properties and biocompatibility are key advantages in this application. These hydrogels have been used as scaffolds for 3D cell culture, enabling the formation and growth of cell spheroids.[1]

Enzyme Inhibition

Modified phenylalanine dipeptides have been investigated as inhibitors of various enzymes. For example, dipeptides containing sterically constrained phenylalanine analogs have been shown to competitively inhibit chymotrypsin. The design of these inhibitors often involves modifying the peptide backbone or side chains to enhance binding affinity to the enzyme's active site. Furthermore, peptides containing phenylalanine have been identified as potent inhibitors of angiotensin-converting enzyme (ACE), which plays a key role in blood pressure regulation.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of phenylalanine dipeptides.

| Dipeptide/System | Application | Key Parameter | Value/Range | Reference |

| Fmoc-Phe-Phe | Hydrogelation | Min. Gelation Conc. | < 0.5% (w/v) | [5] |

| Leu-ΔPhe | Hydrogelation | Min. Gelation Conc. | 0.2 wt% | [6] |

| FF-MTs | Cytotoxicity | High Cell Viability | Up to 5 mg/mL | [9] |

| PA1, PA2, PA3 (FF analogues) | Biocompatibility | Non-toxic Conc. | Up to 75 μM | [2] |

| Fmoc-FL, -YL, -LL, -YA | Hydrogel Mechanics | Elastic Modulus (G') | 4 - 62 kPa | [1][10] |

| P11-8, P11-13/14 | Hydrogel Mechanics | Storage Modulus (G') | 9.3 - 120 kPa | [11] |

| MAX1/DMAX1 (racemic mixture) | Hydrogel Mechanics | Storage Modulus (G') | ~800 Pa | [12] |

Table 1: Physicochemical and Mechanical Properties of Phenylalanine Dipeptide-Based Systems

| Peptide | Target Enzyme | IC50 Value | Reference |

| Sec-Pro-Phe-OMe | ACE | 183.2 ± 10.6 nM | [7] |

| Val-Trp | ACE | 0.58 µM | [7] |

| Ile-Trp | ACE | 0.50 µM | [7] |

| Leu-Trp | ACE | 1.11 µM | [7] |

| VRY | ACE | 0.078 ± 0.004 μmol | [13] |

| FWG | ACE | Comparable to porcine muscle peptides | [14] |

| MFLG | ACE | Comparable to porcine muscle peptides | [14] |

Table 2: IC50 Values of Phenylalanine-Containing Peptides as ACE Inhibitors

| Drug | Dipeptide Carrier | Encapsulation Efficiency | Loading Capacity | Release Kinetics | Reference |

| Rhodamine B | FF-MTs | - | - | First-order | [9] |

| Doxorubicin | PA1 (spheres) | 46.58% | - | - | [2] |

| Doxorubicin | PA3 (nanorods) | 51.71% | - | - | [2] |

| Indomethacin | Fmoc-Phe-Phe | High incorporation | - | Biphasic | [5] |

Table 3: Drug Delivery Parameters of Phenylalanine Dipeptide-Based Systems

Experimental Protocols

This section provides detailed methodologies for key experiments involving phenylalanine dipeptides.

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Phe-Phe-OH

This protocol outlines the manual synthesis of Fmoc-L-phenylalanyl-L-phenylalanine using the Fmoc/tBu strategy.[15][16][17][18]

Materials:

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling (Second Phenylalanine):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and vortex for 1 minute to activate.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection (Second Amino Acid):

-

Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.

-

-

Cleavage from Resin:

-

Wash the deprotected peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final Fmoc-Phe-Phe-OH product.

-

Preparation of Fmoc-Phe-Phe Hydrogel

This protocol describes the pH-triggered self-assembly of Fmoc-Phe-Phe into a hydrogel.[5]

Materials:

-

Fmoc-Phe-Phe-OH powder

-

Hexafluoroisopropanol (HFIP)

-

Deionized water or buffer (e.g., PBS)

Procedure:

-

Prepare a stock solution of Fmoc-Phe-Phe in HFIP (e.g., 100 mg/mL).

-

To form a hydrogel, dilute the stock solution with deionized water or a buffer solution to the desired final peptide concentration (e.g., 0.5% w/v).

-

The change in solvent polarity will trigger the self-assembly of the dipeptide into nanofibers, leading to the formation of a hydrogel.

-

Allow the hydrogel to set at room temperature or 37°C. Gelation time can vary from minutes to hours depending on the concentration and final pH.

Characterization of Dipeptide Nanostructures by Transmission Electron Microscopy (TEM)

This protocol outlines the preparation of a peptide hydrogel sample for TEM imaging.[3][19][20][21][22]

Materials:

-

Peptide hydrogel

-

Deionized water

-

Carbon-coated copper TEM grids

-

Uranyl acetate solution (1-2% w/v)

-

Filter paper

Procedure:

-

Sample Dilution: Dilute the hydrogel sample significantly with deionized water (e.g., 40-fold dilution) to disperse the nanofibrous network.[3]

-

Grid Preparation: Place a 5-10 µL drop of the diluted hydrogel suspension onto a carbon-coated copper TEM grid.

-

Adsorption: Allow the sample to adsorb onto the grid for 1-2 minutes.

-

Blotting: Carefully blot the excess liquid from the edge of the grid using filter paper.

-

Negative Staining:

-

Place a drop of the uranyl acetate staining solution onto the grid.

-

Allow the stain to sit for 30-60 seconds.

-

Blot the excess stain from the edge of the grid.

-

-

Drying: Allow the grid to air-dry completely before imaging.

-

Imaging: Observe the sample using a transmission electron microscope at an appropriate accelerating voltage.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Phenylalanine dipeptides represent a powerful and versatile platform in materials science and biomedical research. Their ability to self-assemble into a variety of biocompatible nanostructures has paved the way for significant advancements in drug delivery, tissue engineering, and enzyme inhibition. The straightforward synthesis and tunable properties of these dipeptides continue to make them a subject of intense research. Future work will likely focus on the development of more complex, multi-functional dipeptide-based systems with enhanced therapeutic efficacy and the elucidation of their interactions with biological systems at the molecular level, including their potential roles in cellular signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00510C [pubs.rsc.org]

- 3. Design of a Peptide-Based Electronegative Hydrogel for the Direct Encapsulation, 3D Culturing, in Vivo Syringe-Based Delivery, and Long-Term Tissue Engraftment of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives [mdpi.com]

- 5. fmoc-diphenylalanine-based-hydrogels-as-a-potential-carrier-for-drug-delivery - Ask this paper | Bohrium [bohrium.com]

- 6. Jiban Jyoti Panda - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-diphenylalanine microtubes as a potential drug-delivery system: characterization, release kinetics, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Enhanced Mechanical Rigidity of Hydrogels Formed From Enantiomeric Peptide Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. peptide.com [peptide.com]

- 18. researchgate.net [researchgate.net]

- 19. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 20. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of Boc-Phe-Phe-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-t-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH), a crucial dipeptide intermediate in synthetic peptide chemistry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation development. This document compiles available solubility data, outlines detailed experimental methodologies for solubility determination, and presents a generalized workflow for assessing peptide solubility.

Core Topic: this compound and its Solubility

This compound is a protected dipeptide composed of two phenylalanine residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and influences its solubility profile. The presence of two bulky, hydrophobic phenylalanine side chains and the polar carboxylic acid group gives the molecule an amphipathic character, leading to varied solubility in different organic solvents.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, qualitative assessments and data for the related precursor, Boc-Phe-OH, provide valuable insights.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available qualitative solubility information for this compound and its precursor, Boc-Phe-OH, in various organic solvents. It is important to note that quantitative data for this compound is sparse in publicly accessible databases. The self-assembly of Boc-Phe-Phe has been observed under various dissolution conditions, which can influence solubility measurements[1].

| Compound | Solvent | Temperature (°C) | Solubility (Qualitative) | Quantitative Data |

| This compound | Various | Not Specified | Self-assembles under different dissolution conditions[1] | Not Available |

| Boc-Phe-OH | Dichloromethane (DCM) | Not Specified | Soluble[2] | Not Available |

| Dimethylformamide (DMF) | Not Specified | Soluble[2][3] | "Clearly soluble" at 1 mmol in 2 mL | |

| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Soluble[2][3] | Not Available | |

| Methanol | Not Specified | Soluble[3] | Not Available |

Experimental Protocols: Determination of Peptide Solubility

For researchers requiring precise quantitative solubility data for this compound, the following experimental protocols, based on established methodologies for peptide solubility determination, are recommended.

Equilibrium Solubility Method (Gravimetric Analysis)

This is a widely used and reliable method for determining the solubility of a solid in a liquid.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., Dichloromethane, Dimethylformamide, Acetonitrile, Methanol, Ethanol)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a micropipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter compatible with the organic solvent.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the peptide.

-

Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Final weight of vial - Initial weight of vial) / Volume of supernatant withdrawn

High-Performance Liquid Chromatography (HPLC) Method

This method is useful for determining solubility when smaller sample quantities are available or when dealing with complex mixtures.

Objective: To quantify the concentration of dissolved this compound in a saturated solution using HPLC.

Materials:

-

Same as for the gravimetric method.

-

HPLC system with a suitable detector (e.g., UV-Vis).

-

Appropriate HPLC column (e.g., C18).

-

Mobile phase solvents.

-

Volumetric flasks for standard preparation.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.

-

Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution, filter it, and dilute it with a known volume of the solvent to fall within the concentration range of the calibration curve.

-

Inject and Quantify: Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized experimental workflow for determining the solubility of a peptide such as this compound in an organic solvent.

Caption: Generalized workflow for peptide solubility determination.

References

An In-depth Technical Guide to the Physical Characteristics of Boc-Phe-Phe-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) powder. This dipeptide derivative is a crucial building block in peptide synthesis, particularly in the development of peptide-based therapeutics and other bioactive compounds.[1][2] Understanding its physical properties is essential for its proper handling, storage, and application in research and development.

Core Physical and Chemical Properties

This compound is a white powder that serves as a key intermediate in various synthetic organic processes.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS).[1]

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | [][4] |

| Synonyms | N-Boc-L-phenylalanyl-L-phenylalanine, Boc-L-Diphenylalanine | [1][] |

| CAS Number | 13122-90-2 | [1][][5] |

| Molecular Formula | C₂₃H₂₈N₂O₅ | [1][5] |

| Molecular Weight | 412.49 g/mol | [1][] |

| Appearance | White powder / Solid | [1][] |

| Melting Point | 133 - 136 °C | [1] |

| Optical Rotation | [a]D20 = -0.96º (c=1 in Methanol) | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C or 2-8°C | [1][5] |

Note: A significant discrepancy exists in the reported melting point, with some predictive sources suggesting a much lower range. The experimentally determined value of 133-136°C is cited here from a supplier data sheet.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics cited above are outlined below. These represent standard laboratory procedures for powdered organic compounds.

The melting point is determined to assess the purity of the compound. A sharp melting range typically indicates a high-purity substance.[6][7]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry this compound powder is finely crushed. The open end of a glass capillary tube is pressed into the powder.[6][8]

-

Loading the Capillary: The sample is compacted into the sealed bottom of the tube by tapping the tube or by dropping it through a long glass tube to ensure dense packing of approximately 3 mm in height.[6][8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or sensor.[7][9]

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the powder first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7][9]

-

Reporting: The melting point is reported as the range between T1 and T2.[9]

Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light, which is crucial for confirming the stereochemical identity of the dipeptide.[10]

Methodology: Polarimetry

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up. The zero point is calibrated using a blank sample, which is the pure solvent (e.g., Methanol) in the sample cell.[11][12]

-

Sample Preparation: A solution of this compound is prepared by accurately weighing the powder and dissolving it in a precise volume of a specified solvent (e.g., 1 g in 100 mL of Methanol for a concentration of c=1).[1][10] The solution must be clear and free of air bubbles.[12]

-

Measurement: The polarimeter sample tube (typically 100 mm in length) is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.[11][13]

-

Data Acquisition: The tube is placed in the polarimeter, and the angle of rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589.3 nm).[10][14]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[12]

While specific quantitative solubility data is limited, a general protocol can be followed to determine suitable solvents for experimental applications. The solubility of a peptide depends on its polarity, which is influenced by its amino acid composition.[15]

Methodology: Qualitative Solubility Testing

-

Initial Solvent Selection: Based on the structure of this compound, which has nonpolar aromatic rings and a polar backbone, a range of solvents from nonpolar to polar should be tested.

-

Procedure: To a small, known amount of this compound powder in a test tube, a small volume of the test solvent is added.

-

Observation: The mixture is agitated (e.g., vortexed) and observed for dissolution. If the powder dissolves, it is recorded as "soluble." If it remains suspended, it is "sparingly soluble" or "insoluble."

-

Recommended Solvents for Testing:

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 13122-90-2 | Benchchem [benchchem.com]

- 4. (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | C23H28N2O5 | CID 7019052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13122-90-2 | FB48521 | Biosynth [biosynth.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. pharmastate.academy [pharmastate.academy]

- 13. rudolphresearch.com [rudolphresearch.com]

- 14. digicollections.net [digicollections.net]

- 15. m.youtube.com [m.youtube.com]

- 16. peptide.com [peptide.com]

- 17. Amino acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of Boc-Phe-Phe-Phe-OMe via Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutic agents to diagnostic tools. The formation of the amide bond is the fundamental step in peptide synthesis, and the efficiency and fidelity of this reaction are critical for producing the desired product in high yield and purity. This application note provides detailed protocols for the coupling reaction between N-terminally protected dipeptide, Boc-Phe-Phe-OH, and the C-terminally protected amino acid, H-Phe-OMe, to yield the tripeptide Boc-Phe-Phe-Phe-OMe. Two common and effective coupling methods are presented: one utilizing a carbodiimide reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), and another employing a uronium salt, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), with a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).

The selection of an appropriate coupling reagent is crucial to facilitate the formation of the peptide bond while minimizing side reactions, particularly racemization of the chiral centers.[1][2] Carbodiimide-mediated couplings, such as those using EDC, are widely employed due to their cost-effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[3][4] The addition of HOBt is known to suppress racemization and improve coupling efficiency by forming a more stable active ester intermediate.[2][5][6] Uronium-based reagents like HBTU offer rapid and efficient coupling with low levels of racemization, making them a popular choice for synthesizing complex peptides.[2][5]

This document provides detailed experimental procedures, tables of reagents, and visual diagrams to guide researchers in successfully performing this tripeptide synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | Synthesis Grade | Commercially Available |

| H-Phe-OMe·HCl | Synthesis Grade | Commercially Available |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | Synthesis Grade | Commercially Available |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Commercially Available |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Synthesis Grade | Commercially Available |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| 1 M Hydrochloric acid (HCl) | ACS Grade | Commercially Available |

| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Grade | Commercially Available |

| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | Commercially Available |

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol outlines the procedure for the coupling of this compound and H-Phe-OMe using EDC and HOBt.

1. Preparation of Reactants:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

-

In a separate flask, suspend H-Phe-OMe·HCl (1.1 eq) in anhydrous DMF or DCM. To this suspension, add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature. The mixture should become a clear solution.

2. Coupling Reaction:

-

To the solution of this compound, add HOBt (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the prepared solution of H-Phe-OMe to the this compound and HOBt mixture.

-

Slowly add EDC·HCl (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

3. Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude tripeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Boc-Phe-Phe-Phe-OMe.

| Reagent | Equivalents |

| This compound | 1.0 |

| H-Phe-OMe·HCl | 1.1 |

| DIPEA | 1.1 |

| EDC·HCl | 1.2 |

| HOBt | 1.2 |

| Parameter | Condition |

| Solvent | DMF or DCM |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Protocol 2: HBTU/DIPEA Mediated Coupling

This protocol describes the use of the uronium-based coupling reagent HBTU.

1. Preparation of Reactants:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HBTU (1.1 eq) to the solution.

-

Add DIPEA (2.5 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

2. Coupling Reaction:

-

In a separate flask, dissolve H-Phe-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the salt.

-

Add the solution of H-Phe-OMe to the pre-activated this compound mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

3. Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tripeptide.

| Reagent | Equivalents |

| This compound | 1.0 |

| H-Phe-OMe·HCl | 1.2 |

| HBTU | 1.1 |

| DIPEA | 3.7 (2.5 for activation + 1.2 for neutralization) |

| Parameter | Condition |

| Solvent | DMF |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Diagrams

References

Application Notes: Utilizing Boc-Phe-Phe-OH for the Synthesis of Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-tert-butyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) in the synthesis of bioactive peptides. This dipeptide is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS), offering a reliable method for introducing the Phe-Phe motif, which is common in various bioactive peptides.

Introduction

This compound is a key intermediate in peptide chemistry, where the Boc protecting group provides temporary protection of the N-terminus, allowing for controlled, stepwise elongation of the peptide chain.[1] The phenylalanine-phenylalanine (Phe-Phe) motif is of significant interest in drug discovery and materials science due to its role in molecular recognition, self-assembly, and the bioactivity of peptides. Peptides containing this motif have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory and anticancer agents. The synthesis of such peptides is a critical step in their evaluation and development.

Data Presentation

The following tables summarize quantitative data from the synthesis of a model tripeptide, Boc-Phe-Phe-Gly-OH, and a tetrapeptide, Boc-Phe-Phe-Baclofen-OMe, via solution-phase synthesis.

Table 1: Synthesis of Boc-Phe-Phe-Gly-OH

| Step | Reaction | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | This compound + H-Gly-OMe·HCl | This compound, H-Gly-OMe·HCl | HBTU, HOBt, DIPEA | DMF | 12 | 85 | >95 (HPLC) |

| 2 | Saponification | Boc-Phe-Phe-Gly-OMe | LiOH | THF/H₂O | 4 | 92 | >98 (HPLC) |

Table 2: Synthesis of Boc-Phe-Phe-Baclofen-OMe

| Step | Reaction | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Coupling | This compound, H-Baclofen-OMe·HCl | TBTU, HOBt, DIPEA | Ethyl acetate | 12 | 78 | >95 (NMR) |

Data is illustrative and based on typical yields for such reactions. Actual yields may vary depending on experimental conditions.

Experimental Protocols

Solution-Phase Synthesis of a Tripeptide (Boc-Phe-Phe-Gly-OH)

This protocol describes the synthesis of a model tripeptide using this compound in solution.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Coupling of this compound with H-Gly-OMe·HCl

-

Dissolve this compound (1 mmol) in DMF (10 mL).

-

Add HBTU (1.1 mmol) and HOBt (1.1 mmol) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve H-Gly-OMe·HCl (1.2 mmol) in DMF (5 mL) and neutralize with DIPEA (2.5 mmol).

-

Add the neutralized glycine methyl ester solution to the activated this compound solution.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, 1M HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-Phe-Phe-Gly-OMe.

Step 2: Saponification of the Methyl Ester

-

Dissolve the crude Boc-Phe-Phe-Gly-OMe in a mixture of THF and water (3:1, 20 mL).

-

Add LiOH (1.5 mmol) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to pH 3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Boc-Phe-Phe-Gly-OH.

Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (H-Phe-Phe-Ala-NH₂)

This protocol outlines the synthesis of a tripeptide on a solid support using a Boc-based strategy.

Materials:

-

Rink Amide MBHA resin

-

Boc-Ala-OH

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-